2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide
Description
2,4-Dimethoxy-N-[(thiophen-3-yl)methyl]benzamide is a benzamide derivative featuring a 2,4-dimethoxy-substituted benzene ring and a thiophen-3-ylmethyl group attached to the amide nitrogen. This compound combines electron-donating methoxy groups with a sulfur-containing heterocyclic moiety, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
2,4-dimethoxy-N-(thiophen-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-11-3-4-12(13(7-11)18-2)14(16)15-8-10-5-6-19-9-10/h3-7,9H,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNCRNWSANLUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 2,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with thiophen-3-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: Pd/C, H₂
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structures exhibit notable anti-inflammatory effects. The mechanism of action is likely related to the inhibition of specific enzymes involved in inflammatory pathways, potentially modulating cytokine release and other mediators .
Anticancer Research
The compound's ability to interact with biological targets suggests it may inhibit cancer cell proliferation. Research indicates that compounds featuring thiophene rings often demonstrate cytotoxic effects against various cancer cell lines. Further investigation into its mechanism could reveal pathways involved in apoptosis or cell cycle arrest .
Case Study 1: Synthesis and SAR Analysis
A structure-activity relationship (SAR) study demonstrated that modifications to the benzamide core can significantly influence biological activity. In this study, various substituents were tested for their binding affinity to dopamine receptors, indicating potential applications in neuropharmacology .
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[(thiophen-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the benzamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent Effects on the Benzamide Core
Methoxy vs. Hydroxy Groups
- In contrast, the 2,4-dimethoxy groups in the target compound increase lipophilicity and electron density, which may improve metabolic stability and membrane permeability but reduce hydrogen-bonding capacity .
- WW-III-55 (N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide) : This compound shares the thiophen-3-ylbenzamide core but lacks methoxy groups. Its D3 receptor partial agonism (Ki = 2.3 nM for D3 vs. 98 nM for D2) highlights the importance of the thiophene moiety in receptor selectivity. The target compound’s dimethoxy groups may further modulate receptor affinity or pharmacokinetics .
Table 1: Substituent Impact on Benzamide Derivatives
Thiophene Substitution Patterns
- Position and Linkage: The target compound’s thiophen-3-ylmethyl group differs from analogs like N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide (), where the thiophene is para to the amide.
- Electronic Effects : Thiophene’s electron-rich nature may enhance π-π stacking with aromatic residues in receptor binding sites. The 3-yl position may optimize steric compatibility compared to 2-yl isomers .
Table 2: Thiophene-Containing Benzamides
Biological Activity
2,4-Dimethoxy-N-[(thiophen-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. This article synthesizes available research findings and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzamide core with two methoxy groups at the 2 and 4 positions and a thiophen-3-yl substituent. This structural arrangement is significant for its biological interactions.
Biological Activity Overview
Research has shown that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have documented the antibacterial and antifungal properties of benzamide derivatives. For example, thiazole derivatives related to benzamides have demonstrated significant antimicrobial effects against various pathogens, suggesting that similar structures may also possess such properties .
- Anti-inflammatory Effects : Compounds with similar functional groups have been reported to exhibit anti-inflammatory activity by modulating cytokine production and inflammatory pathways. For instance, some benzamide derivatives have shown the ability to inhibit pro-inflammatory cytokines in macrophage models .
Table of Biological Activities
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several benzamide derivatives, including those with thiophene substitutions. The results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against various bacterial strains, outperforming standard antibiotics like vancomycin in some cases .
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory properties, the compound was tested in THP-1 macrophages. It was found that treatment with related compounds led to significant downregulation of pro-inflammatory cytokines (IL-6 and IL-23), suggesting potential therapeutic applications in inflammatory diseases such as psoriasis .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Cytokine Modulation : The compound appears to influence the signaling pathways involved in inflammation, particularly through the inhibition of MAPK and NF-kB pathways.
- Antimicrobial Targets : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
